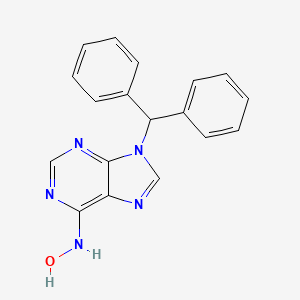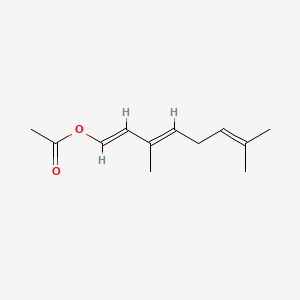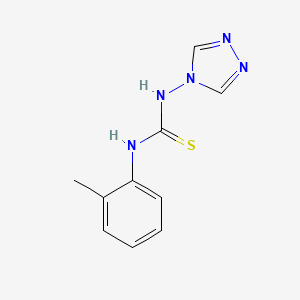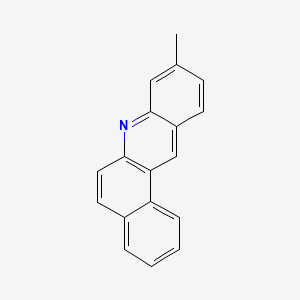
Bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-chloro-1-methylethyl) phosphate typically involves the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of Tris(2-chloro-1-methylethyl) phosphate follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. The final product is purified through distillation or crystallization to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and chlorinated alcohols.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under controlled temperature and pressure.
Major Products
Hydrolysis: Phosphoric acid and chlorinated alcohols.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tris(2-chloro-1-methylethyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins to enhance fire resistance.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its potential toxicological effects and safety in medical applications.
Industry: Widely used in the production of flexible polyurethane foams, textiles, and coatings to improve fire safety.
Wirkmechanismus
The mechanism by which Tris(2-chloro-1-methylethyl) phosphate exerts its flame retardant effects involves the release of phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer and inhibiting the release of flammable gases. The molecular targets include the polymer matrix and the flame front, where the compound acts to disrupt the combustion cycle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(1-chloro-2-propyl) phosphate (TCPP)
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(2,3-dibromopropyl) phosphate (TDBPP)
Uniqueness
Tris(2-chloro-1-methylethyl) phosphate is unique due to its specific chemical structure, which provides a balance between flame retardant efficiency and material compatibility. Compared to similar compounds, it offers a favorable combination of thermal stability, low volatility, and effectiveness in various polymer matrices.
Eigenschaften
CAS-Nummer |
93982-48-0 |
|---|---|
Molekularformel |
C6H14N8O6S |
Molekulargewicht |
326.29 g/mol |
IUPAC-Name |
3,4-diamino-1,4-dihydropyrazol-5-one;sulfuric acid |
InChI |
InChI=1S/2C3H6N4O.H2O4S/c2*4-1-2(5)6-7-3(1)8;1-5(2,3)4/h2*1H,4H2,(H2,5,6)(H,7,8);(H2,1,2,3,4) |
InChI-Schlüssel |
AVMKZRXMTPIYBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=NNC1=O)N)N.C1(C(=NNC1=O)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


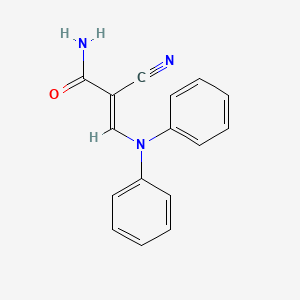
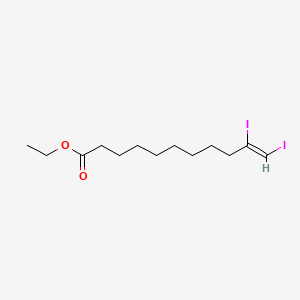
![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)




